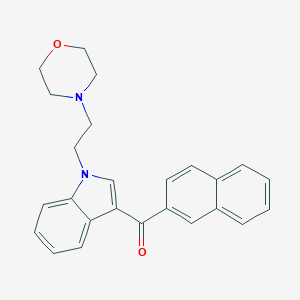

JWH 200 2'-萘基异构体

描述

JWH 200 2’-naphthyl isomer is a 3-indolyl-1-naphthylmethane that acts as a cannabinoid (CB) receptor agonist . It binds to the CB1 receptor with high affinity . This synthetic cannabinoid has been identified as an adulterant of herbal blends .

Synthesis Analysis

JWH 200 2’-naphthyl isomer differs structurally from JWH 200 by having the naphthyl group attached at the 2’ position . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of JWH 200 2’-naphthyl isomer is C25H24N2O2 . It has a molecular weight of 384.5 g/mol .Physical and Chemical Properties Analysis

JWH 200 2’-naphthyl isomer has a solubility of 0.30 mg/ml in DMF and 0.15 mg/ml in DMSO . It should be stored at -20°C .科学研究应用

异构化过程和精炼应用

异构化过程在精炼行业至关重要,特别是对于提高轻石脑馏分的辛烷值同时降低苯含量。异构化是对催化重整过程的补充,提高了炼厂石脑馏分的辛烷值。此工艺在辛烷值提高方面具有成本效益,并且产生的异构化产物硫含量和苯含量极低,使其成为炼厂汽油池中的理想组分 (Valavarasu 和 Sairam,2013 年)。

环境和化学回收

专注于从消费后软饮料瓶中化学回收聚对苯二甲酸乙二醇酯 (PET) 的研究强调了水解作为回收纯对苯二甲酸单体的潜在方法。这种回收不仅解决了固体废物问题,还有助于保护石化产品和能源 (Karayannidis 和 Achilias,2007 年)。

生物降解和环境恢复

多环芳烃 (PAH),如萘,由于其潜在毒性和存在于各种生态系统中,是备受关注的污染物。微生物降解是 PAH 污染场地生态恢复的主要机制。了解参与萘降解途径的遗传调控可以促进开发增强受污染场地生物修复的方法 (Peng 等人,2008 年)。

生物活性化合物和药用应用

萘二酰亚胺化合物由于其 π 缺陷的大共轭平面结构,与各种生物实体相互作用,在药用应用中显示出潜力。一些萘二酰亚胺正在作为抗癌剂进行临床试验,而另一些则因其在治疗疾病以及作为人工离子受体、诊断剂和细胞成像剂中的潜力而受到研究。这突出了基于萘二酰亚胺的衍生物的药用意义 (Gong 等人,2016 年)。

作用机制

安全和危害

The safety data sheet indicates that JWH 200 2’-naphthyl isomer may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . Personal protective equipment should be used to avoid dust formation .

未来方向

生化分析

Biochemical Properties

JWH 200 2’-naphthyl isomer interacts with the CB1 receptor, a G protein-coupled receptor located in the central and peripheral nervous system . The nature of this interaction is through binding, where JWH 200 2’-naphthyl isomer has a high affinity for the CB1 receptor .

Cellular Effects

The effects of JWH 200 2’-naphthyl isomer on cells are primarily mediated through its action on the CB1 receptor . By acting as an agonist at this receptor, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

JWH 200 2’-naphthyl isomer exerts its effects at the molecular level through its interaction with the CB1 receptor . As an agonist, it binds to this receptor and induces a conformational change, leading to the activation of intracellular signaling pathways .

Metabolic Pathways

The metabolic pathways of JWH 200 2’-naphthyl isomer involve various transformations, including N-dealkylation, oxidative morpholine cleavage, and oxidative morpholine opening .

属性

IUPAC Name |

[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-25(21-10-9-19-5-1-2-6-20(19)17-21)23-18-27(24-8-4-3-7-22(23)24)12-11-26-13-15-29-16-14-26/h1-10,17-18H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESGOIBULDUMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017325 | |

| Record name | JWH 200 2'-naphthyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133438-66-1 | |

| Record name | JWH 200 2'-naphthyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

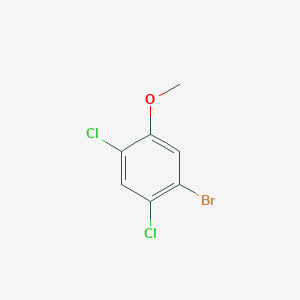

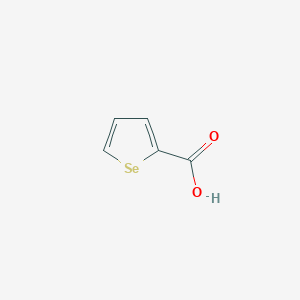

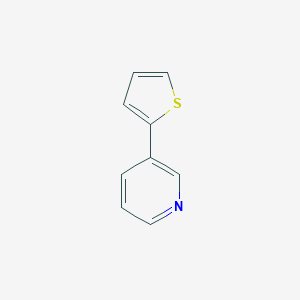

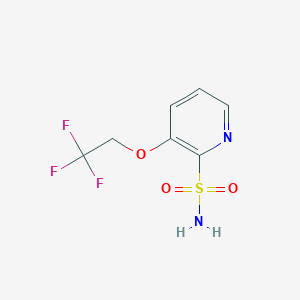

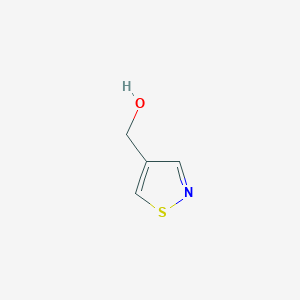

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)